molecular formula C6H6N2O2 B1524896 (E)-3-(1H-Pyrazol-4-yl)acrylic acid CAS No. 1296137-12-6

(E)-3-(1H-Pyrazol-4-yl)acrylic acid

Cat. No. B1524896
M. Wt: 138.12 g/mol
InChI Key: WDHPQYQBAOMCNI-OWOJBTEDSA-N
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Description

“(E)-3-(1H-Pyrazol-4-yl)acrylic acid” is a chemical compound with the molecular formula C6H6N2O2 and a molecular weight of 138.12 . It is a versatile compound used in various scientific research fields.


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “(E)-3-(1H-Pyrazol-4-yl)acrylic acid”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The pyrazole nucleus is synthesized using these strategies, which have been widely applied in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of “(E)-3-(1H-Pyrazol-4-yl)acrylic acid” can be analyzed using various methods such as single-crystal X-ray diffraction and in silico protein structure analysis and molecular docking . These methods can provide detailed information about the three-dimensional structure of the molecule.


Chemical Reactions Analysis

The chemical reactions involving “(E)-3-(1H-Pyrazol-4-yl)acrylic acid” can be studied using various techniques. For instance, derivatization reactions can occur in long-lasting microthin films formed by evaporating aqueous droplets containing the compound .


Physical And Chemical Properties Analysis

“(E)-3-(1H-Pyrazol-4-yl)acrylic acid” is a white to yellow solid with a molecular weight of 138.12 . and is stored at room temperature .

Scientific Research Applications

Crystal Structure Analysis

  • Helical Chain Formation : A study described the synthesis of a polymeric structure using (E)-3-(3-(carboxymethoxy)phenyl)acrylic acid and 3-(pyridin-4-yl)pyrazole ligands. This structure formed helical chains connected to the Co metal, which are significant in crystallography and material science (Zhao et al., 2016).

Synthesis and Chemical Modification

  • Synthesis of Propanoic Acids : Research on the synthesis of 3-(1, 3-diphenyl-1H-pyrazol-4-yl) propanoic acids from pyrazole-1H-4-yl-acrylic acids was conducted, highlighting methods like diimide reduction. This process is essential in organic chemistry and drug development (Deepa et al., 2012).
  • Rhodium-Catalyzed Asymmetric Arylation : Another study focused on the asymmetric conjugate addition of arylboronic acids to β-pyrazol-1-yl (E)-tert-butyl acrylates. This method has applications in asymmetric synthesis and pharmacology (Gopula et al., 2015).

Material Science and Engineering

  • Hydrogel Modification : A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds revealed potential in medical applications due to the hydrogels' improved antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
  • Corrosion Inhibition : Research on the formation of self-assembled films from (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid on iron surfaces demonstrated significant protection against iron corrosion, relevant in material protection and engineering (Zhang et al., 2009).

Biomedical Applications

  • Antiplatelet Activity : A study evaluated the antiplatelet activities of (E)-3-[3-(pyridin-4-yl)-1-phenyl-1H-pyrazole-4-yl]acryl amides, which could have implications in cardiovascular research and drug development (Baytas et al., 2013).

Polymer and Material Synthesis

  • Enhanced Oil Recovery : Novel acrylamide-based copolymers functionalized with imidazoline derivative and/or sulfonate were developed for enhanced oil recovery, demonstrating excellent properties like shear stability and salt-tolerance (Gou et al., 2015).

Photophysics and Optics

  • Photoinduced Birefringence : A study on PY-oCNNO2, a pyrazoline derivative, doped into poly(methyl methacrylate) thin films showed potential for photonic applications due to its photoinduced birefringence properties (Szukalski et al., 2015).

Fluorescence Assay Development

  • Acrylic Acid Detection : A novel fluorescence-based method for detecting acrylic acid was reported. This method can replace existing chromatographic methods and is significant in biosynthetic production monitoring (Lee et al., 2014).

Safety And Hazards

The safety data sheet for acrylic acid, a related compound, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(E)-3-(1H-pyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-8-4-5/h1-4H,(H,7,8)(H,9,10)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHPQYQBAOMCNI-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NN1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1H-Pyrazol-4-yl)acrylic acid

CAS RN

1296137-12-6
Record name (2E)-3-(1H-pyrazol-4-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H You, HS Youn, I Im, MH Bae, SK Lee, H Ko… - European journal of …, 2011 - Elsevier
NAmPRTase (PBEF/Visfatin) plays a pivotal role in the salvage pathway of NAD + biosynthesis. NAmPRTase has been an attractive target for anti-cancer agents that induce apoptosis …
Number of citations: 38 www.sciencedirect.com

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